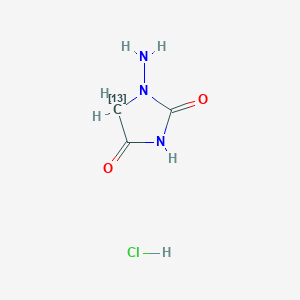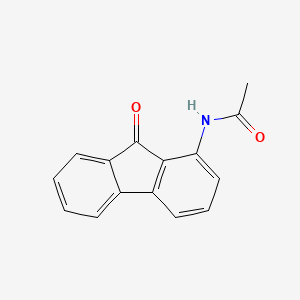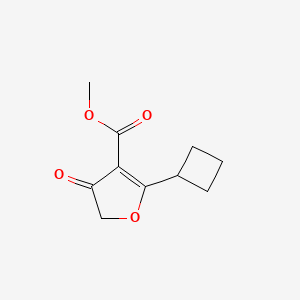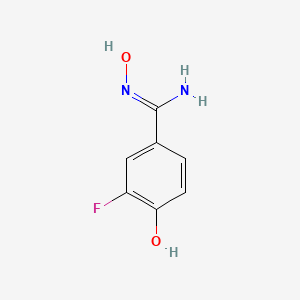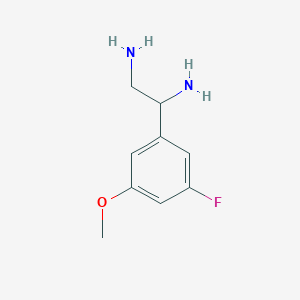![molecular formula C28H30INO2 B13031388 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide typically involves multiple steps. The process begins with the preparation of the indolium and xanthenol intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include halogenated solvents and strong bases .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Biology: The compound is employed in bioimaging and as a marker in cellular studies.
Medicine: It has potential therapeutic applications, particularly in the development of diagnostic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is facilitated by its unique structural features. The pathways involved in its action include energy transfer processes and interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-trimethyl-1-prop-2-enylindol-1-ium,bromide
- 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide
- 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Uniqueness
Compared to similar compounds, 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide stands out due to its enhanced fluorescent properties and stability. These characteristics make it particularly valuable in applications requiring high sensitivity and precision .
Properties
Molecular Formula |
C28H30INO2 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide |
InChI |
InChI=1S/C28H29NO2.HI/c1-4-16-29-24-11-6-5-10-23(24)28(2,3)26(29)15-13-19-8-7-9-21-17-20-12-14-22(30)18-25(20)31-27(19)21;/h5-6,10-15,17-18H,4,7-9,16H2,1-3H3;1H |
InChI Key |
ROFLVWMCIPQKLQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)O)CCC3.[I-] |
Canonical SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)O)CCC3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


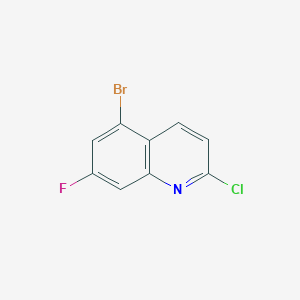
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

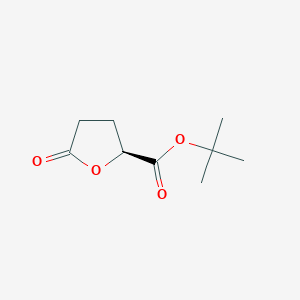
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
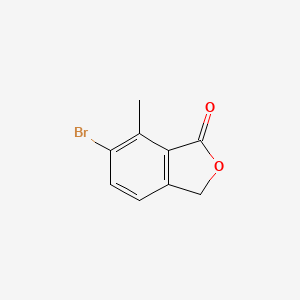
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

